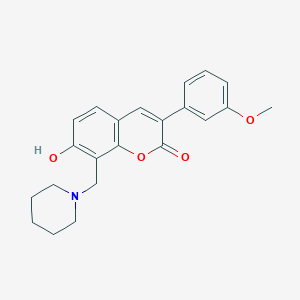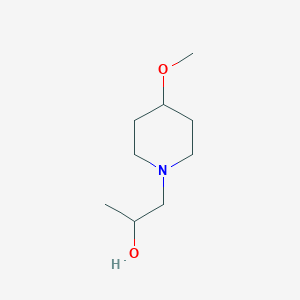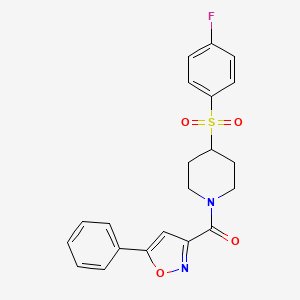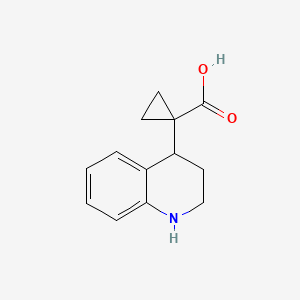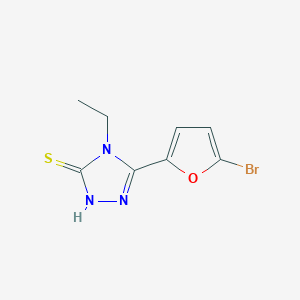
5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-Bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol (BFTT) is an organic compound with a unique chemical structure. It is a thiol-containing triazole derivative that has been used in various scientific research applications, such as in the study of biochemical and physiological effects. BFTT has a wide range of advantages for laboratory experiments, such as its stability and low cost.
Wissenschaftliche Forschungsanwendungen
5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, such as 5-bromo-2-furyl-4-methyl-4H-1,2,4-triazole-3-thiol and 5-bromo-2-furyl-4-ethoxy-4H-1,2,4-triazole-3-thiol. It has also been used in the study of the biochemical and physiological effects of thiol-containing triazoles. This compound has been used in the study of the inhibition of the enzyme cyclooxygenase-2 (COX-2) and the inhibition of the enzyme 5-lipoxygenase (5-LOX).
Wirkmechanismus
The mechanism of action of 5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve the inhibition of COX-2 and 5-LOX enzymes. This compound is believed to bind to the active sites of COX-2 and 5-LOX enzymes, preventing them from catalyzing the formation of prostaglandins and leukotrienes, respectively. This inhibition of the enzymes leads to a decrease in the production of these molecules, which can have a range of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood, but it is believed to have anti-inflammatory, anti-cancer, and anti-oxidant effects. This compound has been shown to inhibit the production of prostaglandins and leukotrienes, which are molecules involved in inflammation. This compound has also been shown to inhibit the growth of some cancer cells, suggesting that it may have anti-tumor effects. Finally, this compound has been shown to reduce the production of reactive oxygen species, suggesting that it may have anti-oxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol has several advantages for laboratory experiments. It is a stable compound with a low cost, making it easy to obtain and use in experiments. This compound is also soluble in aqueous solutions, making it easy to use in a variety of experiments. However, this compound has some limitations for laboratory experiments. It is a relatively new compound, so there is limited information available about its biochemical and physiological effects. In addition, it is not a very potent compound, so it may not be suitable for some experiments.
Zukünftige Richtungen
There are several potential future directions for the study of 5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol. More research could be done to better understand its biochemical and physiological effects. In addition, more research could be done to investigate the potential therapeutic applications of this compound, such as in the treatment of inflammation and cancer. Finally, more research could be done to investigate the potential of this compound as an antioxidant.
Synthesemethoden
5-(5-bromo-2-furyl)-4-ethyl-4H-1,2,4-triazole-3-thiol can be synthesized by a four-step process. The first step involves the reaction of 2-furyl bromide with potassium thiocyanate in aqueous ethanol to form 5-bromo-2-furyl thiocyanate. The second step involves the reaction of 5-bromo-2-furyl thiocyanate with sodium azide in aqueous ethanol to form 5-bromo-2-furyl-4H-1,2,4-triazole-3-thiol. The third step involves the reaction of 5-bromo-2-furyl-4H-1,2,4-triazole-3-thiol with ethyl bromide in aqueous ethanol to form this compound. The fourth step involves the reaction of this compound with sodium hydroxide in aqueous ethanol to form this compound.
Eigenschaften
IUPAC Name |
3-(5-bromofuran-2-yl)-4-ethyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3OS/c1-2-12-7(10-11-8(12)14)5-3-4-6(9)13-5/h3-4H,2H2,1H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXLWAPMMCTJOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sodium;2-[(11-ethyl-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetate](/img/structure/B2458157.png)
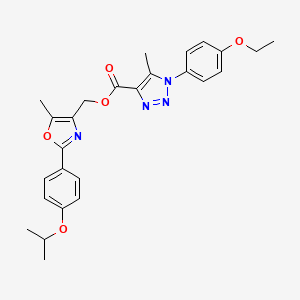


![4-[4-(4-Methylphenyl)-1-phenylpyrazol-3-yl]morpholine](/img/structure/B2458162.png)
![2-amino-4-(3-hydroxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2458163.png)
![ethyl 3-[[(E)-3-phenylprop-2-enoyl]amino]-1-benzofuran-2-carboxylate](/img/structure/B2458164.png)
![2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2458169.png)
![N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-2,6-difluorobenzenecarboxamide](/img/structure/B2458172.png)
